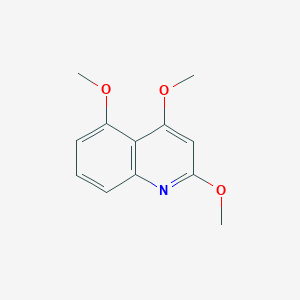
2,4,5-Trimethoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trimethoxyquinoline (TMQ) is a heterocyclic compound that has gained attention in the scientific community due to its potential for use in various applications. TMQ is a derivative of quinoline, which is a nitrogen-containing aromatic compound. TMQ has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethoxyquinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2,4,5-Trimethoxyquinoline has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 2,4,5-Trimethoxyquinoline has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. Additionally, 2,4,5-Trimethoxyquinoline has been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects
2,4,5-Trimethoxyquinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. 2,4,5-Trimethoxyquinoline has also been shown to decrease the production of reactive oxygen species and inhibit lipid peroxidation, indicating its potential as an antioxidant. Additionally, 2,4,5-Trimethoxyquinoline has been shown to decrease the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
2,4,5-Trimethoxyquinoline has several advantages for lab experiments, including its fluorescent properties, its potential as an antitumor agent, and its potential as an antioxidant and anti-inflammatory agent. However, 2,4,5-Trimethoxyquinoline has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of 2,4,5-Trimethoxyquinoline. One direction is the development of more efficient and cost-effective synthesis methods for 2,4,5-Trimethoxyquinoline. Another direction is the investigation of 2,4,5-Trimethoxyquinoline as a potential therapy for various diseases, including cancer, inflammation, and oxidative stress. Additionally, the development of 2,4,5-Trimethoxyquinoline derivatives with improved properties and efficacy is an area of future research.
Synthesis Methods
2,4,5-Trimethoxyquinoline can be synthesized using various methods, including the Pfitzinger reaction, the Skraup reaction, and the Bischler-Napieralski reaction. The Pfitzinger reaction involves the condensation of an o-aminophenol and an aldehyde or ketone in the presence of an acid catalyst. The Skraup reaction involves the condensation of aniline, glycerol, and a strong acid catalyst. The Bischler-Napieralski reaction involves the condensation of an aniline and a β-ketoester in the presence of an acid catalyst. These methods have been used to synthesize 2,4,5-Trimethoxyquinoline with varying yields and purity.
Scientific Research Applications
2,4,5-Trimethoxyquinoline has been studied for its potential use in various scientific research applications. It has been investigated as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. 2,4,5-Trimethoxyquinoline has also been studied for its potential as an antitumor agent, with some studies showing promising results in inhibiting tumor growth in vitro and in vivo. Additionally, 2,4,5-Trimethoxyquinoline has been investigated for its potential as an antioxidant and anti-inflammatory agent.
properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2,4,5-trimethoxyquinoline |
InChI |
InChI=1S/C12H13NO3/c1-14-9-6-4-5-8-12(9)10(15-2)7-11(13-8)16-3/h4-7H,1-3H3 |
InChI Key |
KCZIYFVJTLHOFN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C(=CC(=N2)OC)OC |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC(=N2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B289118.png)





![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)


![1-(9H-carbazol-9-yl)-3-[2-(4-ethoxybenzyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B289139.png)



